![molecular formula C20H25N3O2S B2526115 N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide CAS No. 897461-55-1](/img/structure/B2526115.png)
N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide
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Overview
Description
“N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide” is a compound bearing an imidazo[2,1-b]thiazole scaffold . Imidazo[2,1-b]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .
Synthesis Analysis
The synthesis of this compound involves the use of various synthetic methods. The yield of the compound is reported to be around 62%, with a melting point of 231–233 °C . The 1H-NMR and 13C-NMR spectral data provide information about the structure of the compound .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H-NMR and 13C-NMR spectral data . The presence of imidazole and thiazole rings in the structure is indicated by the NMR data .Chemical Reactions Analysis
The compound has been evaluated for its cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound showed significant inhibition on VEGFR2 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its synthesis data. The compound has a melting point of 231–233 °C . The 1H-NMR and 13C-NMR spectral data provide information about the structure of the compound .Scientific Research Applications
Antimicrobial Properties
Thiazoles exhibit antimicrobial effects, making them valuable in combating infections. Research suggests that derivatives of this compound may act as potential antibacterial and antifungal agents. Further studies could explore their efficacy against specific pathogens .
Anti-Inflammatory Activity
The presence of thiazole rings has been associated with anti-inflammatory properties. Investigating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications .
Analgesic Effects
Thiazole derivatives have demonstrated analgesic activity. Researchers have observed this effect in related compounds, and further exploration is warranted to understand the mechanisms involved .
Antiviral Applications
Given the ongoing need for effective antiviral drugs, investigating the antiviral potential of this compound could be valuable. Thiazoles have been studied for their antiviral activity, and this compound might contribute to this field .
Neuroprotective Properties
Thiazoles, including derivatives of our compound, have shown promise as neuroprotective agents. These compounds may play a role in preserving neuronal health and preventing neurodegenerative diseases .
Cytotoxic and Antitumor Effects
Thiazole-containing compounds have been explored for their antitumor and cytotoxic properties. Investigating the impact of our compound on cancer cell lines could provide valuable data for cancer research .
Biological Interactions and Drug Development
Understanding the interactions of this compound with biological systems is crucial. Researchers can explore its potential as a scaffold for designing novel drugs, including those with reduced side effects .
Other Applications
Thiazoles have been linked to various other applications, such as their role in sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Investigating these diverse uses could reveal additional insights .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazothiazoles, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes, contributing to their diverse biological activities .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-4-6-11-22(3)19(24)12-16-14-26-20-21-18(13-23(16)20)15-7-9-17(10-8-15)25-5-2/h7-10,13-14H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVYKYZCHSYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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